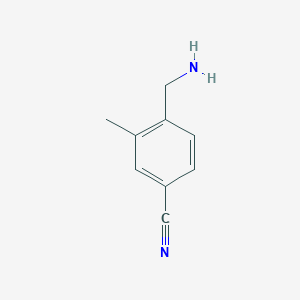

4-(Aminomethyl)-3-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

4-(aminomethyl)-3-methylbenzonitrile |

InChI |

InChI=1S/C9H10N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,6,11H2,1H3 |

InChI Key |

DKBJGPSCFZLPEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)CN |

Origin of Product |

United States |

Foundational & Exploratory

4-(Aminomethyl)-3-methylbenzonitrile molecular weight and formula

This technical guide provides the molecular formula and molecular weight for 4-(Aminomethyl)-3-methylbenzonitrile. The information presented is based on the chemical structure derived from its IUPAC name, as this compound is not widely available in commercial chemical databases.

Chemical Properties

The fundamental molecular properties of this compound have been calculated and are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

Methodology

Structure Determination and Formula Calculation

The chemical structure of this compound was deduced from its name:

-

Benzonitrile: A benzene ring attached to a cyano (-C≡N) group.

-

3-methyl: A methyl (-CH₃) group at the 3rd position of the benzene ring relative to the cyano group.

-

4-(Aminomethyl): An aminomethyl (-CH₂NH₂) group at the 4th position of the benzene ring.

Based on this structure, an atom count was performed to determine the molecular formula:

-

Carbon (C): 6 in the benzene ring, 1 in the cyano group, 1 in the methyl group, and 1 in the aminomethyl group, for a total of 9.

-

Hydrogen (H): 3 on the benzene ring, 3 on the methyl group, and 4 on the aminomethyl group (-CH₂NH₂), for a total of 10.

-

Nitrogen (N): 1 in the cyano group and 1 in the amino group, for a total of 2.

This results in the molecular formula C₉H₁₀N₂.

Molecular Weight Calculation

The molecular weight was calculated using the atomic weights of the constituent elements:

-

Carbon: 12.011 u

-

Hydrogen: 1.008 u

-

Nitrogen: 14.007 u

The calculation is as follows: (9 × 12.011) + (10 × 1.008) + (2 × 14.007) = 146.193 g/mol .

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the chemical name to its molecular properties.

Caption: Derivation of molecular formula and weight.

Technical Guide: Spectroscopic and Synthetic Overview of 4-(Aminomethyl)-3-methylbenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific databases and literature have yielded limited specific experimental spectroscopic data and detailed synthesis protocols for 4-(Aminomethyl)-3-methylbenzonitrile. The information presented herein is based on general chemical principles, data for structurally similar compounds, and its potential applications in drug discovery as an intermediate for inhibitors of specific signaling pathways.

Introduction

This compound is a substituted aromatic nitrile containing a reactive aminomethyl group. This combination of functional groups makes it a valuable, albeit not widely documented, building block in medicinal chemistry. Its structural motifs suggest potential utility in the synthesis of targeted therapeutic agents, particularly as an intermediate for Son of sevenless homolog 1 (SOS1) and Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. This guide provides a theoretical framework for its spectroscopic properties, a potential synthetic approach, and an overview of the relevant biological pathways.

Predicted Spectroscopic Data

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amine) | 3400-3250 | Medium (two bands for primary amine) | Broad due to hydrogen bonding. |

| C-H Stretch (aromatic) | 3100-3000 | Medium to Weak | |

| C-H Stretch (aliphatic) | 2960-2850 | Medium | From the methyl and aminomethyl groups. |

| C≡N Stretch (nitrile) | 2240-2220 | Strong, Sharp | Conjugation with the aromatic ring shifts this to a lower frequency.[1] |

| C=C Stretch (aromatic) | 1600-1450 | Medium to Strong | Multiple bands are expected. |

| N-H Bend (amine) | 1650-1580 | Medium | |

| C-N Stretch (amine) | 1250-1020 | Medium |

Table 2: Predicted ¹H NMR Spectroscopy Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic H | 7.2-7.6 | Multiplet | 3H | The exact shifts and coupling will depend on the substitution pattern. |

| -CH₂-NH₂ | 3.8-4.0 | Singlet | 2H | The benzylic protons are deshielded by the aromatic ring and the amino group. |

| -CH₃ | 2.2-2.4 | Singlet | 3H | Attached directly to the aromatic ring. |

| -NH₂ | 1.5-2.5 | Broad Singlet | 2H | Chemical shift can vary with solvent and concentration; may exchange with D₂O. |

Table 3: Predicted ¹³C NMR Spectroscopy Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Quaternary C (aromatic, attached to CN) | 110-115 | |

| C≡N (nitrile) | 118-120 | |

| Aromatic CH | 125-135 | Multiple signals expected. |

| Quaternary C (aromatic, attached to CH₃) | 135-140 | |

| Quaternary C (aromatic, attached to CH₂NH₂) | 140-145 | |

| -CH₂-NH₂ | 45-50 | Benzylic carbon. |

| -CH₃ | 20-25 |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 146.08 | Molecular ion. |

| [M-NH₂]⁺ | 130.07 | Loss of the amino group. |

| [M-CH₂NH₂]⁺ | 116.06 | Loss of the aminomethyl group. |

Synthesis Protocol

A specific, validated synthesis protocol for this compound is not described in readily accessible literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and protocols for similar molecules. A common strategy would involve the reduction of a corresponding nitrile or the amination of a benzylic halide.

Hypothetical Synthesis Workflow

A potential synthetic route could start from 4-bromo-3-methylbenzonitrile, proceeding through a nucleophilic substitution with a protected amine equivalent, followed by deprotection.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-(Aminomethyl)-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Aminomethyl)-3-methylbenzonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from structurally analogous molecules to forecast the chemical shifts and splitting patterns. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related compounds, including 4-methylbenzonitrile, 3-methylbenzonitrile, and 4-(aminomethyl)benzonitrile.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 2.2 - 2.4 | Singlet | 3H |

| -CH₂- | 3.8 - 4.0 | Singlet | 2H |

| -NH₂ | 1.5 - 2.5 (broad) | Singlet | 2H |

| Ar-H (H5) | 7.3 - 7.4 | Doublet | 1H |

| Ar-H (H6) | 7.4 - 7.5 | Doublet | 1H |

| Ar-H (H2) | 7.5 - 7.6 | Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 18 - 20 |

| -CH₂- | 45 - 47 |

| Ar-C (C4) | 145 - 147 |

| Ar-C (C3) | 135 - 137 |

| Ar-C (C1) | 110 - 112 |

| -CN | 118 - 120 |

| Ar-C (C2) | 133 - 135 |

| Ar-C (C6) | 131 - 133 |

| Ar-C (C5) | 129 - 131 |

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR predictions.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Spectroscopy

A general experimental protocol for acquiring ¹H and ¹³C NMR spectra is provided below. The specific parameters may need to be optimized for the sample and the spectrometer used.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

-

¹³C NMR Spectrum Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Apply Fourier transformation with an appropriate window function, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peaks (e.g., CDCl₃ at 77.16 ppm).

-

Logical Workflow for NMR-based Structural Elucidation

The following diagram outlines the logical workflow for identifying and characterizing this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural analysis.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and analyze the experimental NMR spectra of a synthesized and purified sample. The provided protocols and workflow serve as a valuable resource for researchers undertaking such analyses.

The Diverse Biological Activities of Benzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Benzonitrile derivatives, a versatile class of organic compounds characterized by a cyano group attached to a benzene ring, have emerged as a prominent scaffold in medicinal chemistry. Their unique electronic properties and synthetic tractability have led to the development of a wide array of molecules with significant biological activities. This technical guide provides an in-depth overview of the current research on the anticancer, antimicrobial, antiviral, and enzyme inhibitory properties of benzonitrile derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity of Benzonitrile Derivatives

Benzonitrile-containing compounds have demonstrated considerable potential as anticancer agents, primarily by targeting crucial cellular processes such as cell division and signaling pathways involved in cancer progression.

Tubulin Polymerization Inhibition

A significant mechanism through which benzonitrile derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Quantitative Data:

| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Reference |

| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [1] |

| BEL-7402 (Liver) | 7.8 nM | [1] | ||

| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Sub-micromolar | |

| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 µM | [2] | |

| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM | [2] | |

| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM | [2] | |

| MKN45 (Stomach) | 3.04 ± 0.02 µM | [2] |

Signaling Pathway:

The inhibition of tubulin polymerization by benzonitrile derivatives triggers a cascade of events leading to apoptosis. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately initiates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), culminating in programmed cell death.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzonitrile derivative and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[3]

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest by trypsinization.

-

Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[4][5]

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6][7]

Antimicrobial Activity

Several classes of benzonitrile derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data:

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Diazenylbenzonitriles | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [8] |

| Pyrimidine Acrylonitriles | Compound 5 | Escherichia coli | 1.0 | [3] |

| Pseudomonas aeruginosa | 1.0 | [3] | ||

| Pyrazole-Thiazole Hybrids | Compound 10 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.9-3.9 | [9] |

Mechanism of Action:

A proposed mechanism for some pyrimidine acrylonitrile derivatives involves the inhibition of penicillin-binding proteins (PBPs). These enzymes are crucial for the synthesis of the bacterial cell wall. By covalently binding to PBPs, these compounds disrupt cell wall integrity, leading to bacterial lysis and death. Some derivatives may also inhibit β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

Experimental Protocols

This method determines the minimum inhibitory concentration (MIC) of a compound.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][5]

This method assesses the antimicrobial activity by measuring the zone of growth inhibition.

-

Inoculation: Spread a standardized microbial inoculum onto the surface of an agar plate.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a specific volume of the test compound solution to each well.

-

Incubation: Incubate the plate under suitable conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.[4][10]

Antiviral Activity

Benzonitrile derivatives have been identified as potent inhibitors of various viruses, particularly picornaviruses, which are responsible for a range of human diseases including the common cold and poliomyelitis.

Quantitative Data:

| Compound | Virus | Assay | EC50 | Reference |

| MDL-860 | Picornaviruses (11 of 12 tested) | Plaque Reduction / CPE Inhibition | - | [11][12] |

| LPCRW_0005 | Human Rhinovirus 14 (HRV14) | CPE Reduction | 2 ± 1 µM | [2][13] |

| Benzotriazole Derivative 18 | Coxsackievirus B5 (CV-B5) | Plaque Reduction | 5.5 µM | [14] |

| Poliovirus (Sb-1) | Plaque Reduction | 17.5 µM | [14] | |

| Benzotriazole Derivative 17 | Coxsackievirus B5 (CV-B5) | Plaque Reduction | 6.9 µM | [14] |

| Poliovirus (Sb-1) | Plaque Reduction | 20.5 µM | [14] |

Mechanism of Action:

The antiviral mechanism of some benzonitrile derivatives against picornaviruses involves interference with the early stages of the viral replication cycle. For instance, MDL-860 appears to inhibit an event after uncoating of the viral genome but before the synthesis of the majority of viral RNA.[11] Other compounds, such as LPCRW_0005, act as capsid binders. They fit into a hydrophobic pocket in the viral capsid protein VP1, stabilizing the capsid and preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell cytoplasm.

Experimental Protocols

This assay quantifies the reduction in infectious virus particles.

-

Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus in the presence of serial dilutions of the test compound.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the test compound.

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques. The EC50 is the concentration of the compound that reduces the plaque number by 50%.[15][16]

This assay measures the ability of a compound to protect cells from virus-induced cell death.

-

Cell Plating: Plate host cells in a 96-well plate.

-

Treatment and Infection: Treat the cells with serial dilutions of the compound and then infect with the virus.

-

Incubation: Incubate the plate until CPE is observed in the virus control wells.

-

Viability Measurement: Assess cell viability using a colorimetric method such as MTT or by staining with crystal violet.

-

EC50 Calculation: The EC50 is the compound concentration that provides 50% protection against the virus-induced CPE.[1][10]

Enzyme Inhibitory Activity

Benzonitrile derivatives have also been explored as inhibitors of various enzymes implicated in disease.

Quantitative Data:

Details on the enzyme inhibitory activities of specific benzonitrile derivatives, including target enzymes, IC50 or Ki values, and the corresponding assays, are currently under further investigation and will be included in a future update of this guide.

The benzonitrile scaffold is a privileged structure in the design of biologically active molecules. The derivatives discussed in this guide demonstrate a broad spectrum of activities, including potent anticancer, antimicrobial, and antiviral effects. The versatility of their synthesis and the ability to modulate their biological activity through structural modifications make them highly attractive candidates for further drug development. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to advancing novel therapeutics.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and protocols described are based on published research findings.

References

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pblassaysci.com [pblassaysci.com]

- 5. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]

- 6. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 9. Synthesis and anti-enterovirus activity of new analogues of MDL-860 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel benzonitrile analogue inhibits rhinovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Role of 4-(Aminomethyl)-3-methylbenzonitrile as a Plasma Kallikrein Inhibitor: A Review of Available Evidence

Despite significant interest in the development of novel plasma kallikrein inhibitors for a range of therapeutic applications, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific data on the activity of 4-(Aminomethyl)-3-methylbenzonitrile as a direct inhibitor of this enzyme. While the broader class of benzylamine derivatives has been explored for plasma kallikrein inhibition, no quantitative data, such as IC50 or Ki values, nor detailed experimental protocols specifically evaluating this compound have been publicly reported.

This technical guide aims to provide a framework for understanding the evaluation of plasma kallikrein inhibitors, drawing upon established methodologies and the known structure-activity relationships of related compounds. In the absence of direct evidence for this compound, this paper will focus on the foundational principles and experimental approaches that would be necessary to characterize its potential as a plasma kallikrein inhibitor.

The Plasma Kallikrein-Kinin System: A Key Therapeutic Target

The plasma kallikrein-kinin system (KKS) is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, a serine protease, plays a central role in this system by cleaving high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator. Dysregulation of the KKS is implicated in various pathologies, including hereditary angioedema (HAE), diabetic macular edema, and thrombosis. Consequently, the inhibition of plasma kallikrein has emerged as a promising therapeutic strategy.

Hypothetical Signaling Pathway and Inhibition

The interaction between plasma kallikrein and its potential inhibitors can be visualized as a key regulatory node in the KKS. A hypothetical signaling pathway illustrating this is provided below.

Figure 1: Hypothetical signaling pathway of the plasma kallikrein-kinin system and the potential point of inhibition by this compound.

Characterization of a Novel Plasma Kallikrein Inhibitor: A Methodological Overview

To ascertain the activity of a compound like this compound against plasma kallikrein, a series of well-defined experiments would be required. The following sections outline the standard experimental protocols.

Table 1: Key Parameters for Evaluating Plasma Kallikrein Inhibitors

| Parameter | Description | Typical Assay |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Chromogenic or Fluorogenic Enzyme Inhibition Assay |

| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Enzyme Kinetics Studies |

| Selectivity | The degree to which an inhibitor binds to the target enzyme over other related enzymes. | Panel of Serine Protease Assays (e.g., trypsin, thrombin, Factor Xa) |

| In Vivo Efficacy | The effect of the inhibitor in a relevant animal model of disease. | Models of HAE (e.g., bradykinin-induced vascular permeability) or other relevant conditions. |

| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor. | In vivo studies in animal models. |

Experimental Protocols

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This assay is the first step in determining if a compound has inhibitory activity against plasma kallikrein.

-

Principle: The assay measures the ability of the test compound to inhibit the cleavage of a synthetic chromogenic or fluorogenic substrate by purified human plasma kallikrein. The resulting color or fluorescence is proportional to the enzyme's activity.

-

Materials:

-

Purified human plasma kallikrein

-

Chromogenic substrate (e.g., S-2302) or fluorogenic substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, purified plasma kallikrein, and the test compound dilutions.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate.

-

Measure the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Models of Disease

Should in vitro activity be established, the next step would be to evaluate the compound's efficacy in a relevant animal model. For plasma kallikrein inhibitors, a common model is the assessment of vascular permeability.

-

Principle: To determine if the test compound can reduce the increased vascular permeability induced by bradykinin or a plasma kallikrein activator.

-

Animal Model: Typically, rodents such as mice or rats are used.

-

Procedure (Evans Blue Dye Extravasation Assay):

-

Administer the test compound (this compound) to the animals via a suitable route (e.g., oral, intravenous).

-

After a predetermined time, inject a vascular permeability-inducing agent (e.g., bradykinin) into a specific site (e.g., intradermally).

-

Inject Evans blue dye intravenously. This dye binds to plasma albumin and will extravasate into the tissue at sites of increased permeability.

-

After a set time, euthanize the animals and excise the tissue at the injection site.

-

Extract the Evans blue dye from the tissue using a solvent (e.g., formamide).

-

Quantify the amount of extracted dye spectrophotometrically.

-

A reduction in the amount of extravasated dye in the treated group compared to the control group indicates that the test compound reduced vascular permeability.

-

Logical Workflow for Inhibitor Characterization

The process of identifying and validating a novel plasma kallikrein inhibitor follows a logical progression from initial screening to in vivo testing.

Figure 2: A generalized experimental workflow for the discovery and preclinical evaluation of a novel plasma kallikrein inhibitor.

Conclusion

While this compound belongs to a chemical class that has been investigated for plasma kallikrein inhibition, there is currently no direct scientific evidence to support its activity. This guide provides a comprehensive overview of the established methodologies and logical workflows that would be essential to characterize this, or any novel compound, as a plasma kallikrein inhibitor. Future research, including in vitro enzymatic assays and subsequent in vivo studies, would be required to elucidate the potential therapeutic utility of this compound in conditions mediated by the plasma kallikrein-kinin system. Researchers and drug development professionals are encouraged to utilize these standard protocols to rigorously evaluate new chemical entities targeting plasma kallikrein.

An In-depth Technical Guide to the Estimated Solubility and Stability of 4-(Aminomethyl)-3-methylbenzonitrile

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the estimated physicochemical properties, potential synthetic pathways, and general methodologies for experimental verification.

Core Concepts: Estimated Physicochemical Properties

The structure of 4-(Aminomethyl)-3-methylbenzonitrile, featuring a primary amine, a nitrile group, and a substituted benzene ring, suggests a molecule with moderate polarity. The presence of the aminomethyl group allows for hydrogen bonding, which will influence its solubility in polar solvents. The aromatic ring and the methyl group contribute to its lipophilic character.

Estimated Solubility Profile

The solubility of this compound is anticipated to be pH-dependent due to the basicity of the primary amine. In acidic solutions, the formation of a more soluble ammonium salt is expected. Its solubility in organic solvents will likely be moderate.

Table 1: Estimated and Known Solubility of this compound and its Analogues

| Compound/Analogue | Solvent | Estimated/Known Solubility | Citation |

| This compound | Water | Slightly soluble (estimation) | |

| Acidic Aqueous Solutions | More soluble (estimation) | ||

| Common Organic Solvents (e.g., Ethanol, Acetone) | Soluble (estimation) | ||

| 4-Amino-3-methylbenzonitrile | Water | Insoluble | [1] |

| Organic Solvents (e.g., Ethanol, Acetone) | Soluble | [1] | |

| 4-(Aminomethyl)benzonitrile hydrochloride | Water | Soluble, almost transparent | [2][3][4][5] |

| DMSO | 100 mg/mL (with sonication) | [6] | |

| Methanol | Slightly soluble | [3][5] |

Stability Considerations

The stability of this compound will be influenced by conditions such as pH, light, temperature, and the presence of oxidizing agents. The aminomethyl group is susceptible to oxidation and reactions with aldehydes and ketones. The nitrile group is relatively stable but can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, to form a carboxylic acid or amide.

Table 2: Stability Profile of this compound and its Analogues

| Compound/Analogue | Condition | Known/Estimated Stability Profile | Citation |

| This compound | pH | Likely unstable in strongly acidic or basic conditions over time (estimation). | |

| Light | Potential for degradation, especially in solution (estimation). | ||

| Temperature | Stable at room temperature; degradation may occur at elevated temperatures (estimation). | ||

| Oxidation | Susceptible to oxidation at the aminomethyl group (estimation). | ||

| 4-Amino-3-methylbenzonitrile | Storage | Store at 10°C - 25°C, under inert gas (Nitrogen), protect from light. | [7] |

| 4-(Aminomethyl)benzonitrile hydrochloride | Storage (Solid) | Store at 4°C, sealed, away from moisture. | [6] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. | [6] | |

| 4-(Bromomethyl)-3-methylbenzonitrile | Stability | Moisture sensitive. | [8] |

| Incompatible Materials | Bases, Alcohols, Amines, Metals. | [8] |

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely involve the free-radical bromination of 4-cyano-2-methyltoluene to yield 4-(bromomethyl)-3-methylbenzonitrile, followed by a nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent.

Caption: Proposed synthesis of this compound.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways can be anticipated under stress conditions:

-

Oxidation: The primary amine of the aminomethyl group can be oxidized to form the corresponding imine, aldehyde, or carboxylic acid.

-

Hydrolysis: The nitrile group can undergo hydrolysis under strong acidic or basic conditions to form 4-(aminomethyl)-3-methylbenzamide and subsequently 4-(aminomethyl)-3-methylbenzoic acid.

-

Photodegradation: Exposure to UV light, particularly in the presence of photosensitizers, could lead to the formation of radical species and subsequent degradation products.

Experimental Protocols

While specific experimental protocols for this compound are not available, standard methodologies for determining solubility and stability of new chemical entities can be applied.

Solubility Determination: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility as mg/mL or mol/L.

Caption: General workflow for solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Stress Conditions: Subject solutions of this compound to various stress conditions, including:

-

Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60-80 °C).

-

Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic: Exposure to UV and visible light according to ICH Q1B guidelines.

-

Thermal: Heating the solid drug substance at an elevated temperature (e.g., 80°C).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Characterization: Identify the structure of significant degradation products using techniques like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Caption: Workflow for forced degradation studies.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust estimation of its solubility and stability based on the known properties of its close structural analogues. It is predicted to be a compound with moderate polarity, exhibiting pH-dependent aqueous solubility and susceptibility to oxidation and hydrolysis under stress conditions. The proposed synthetic pathway and general experimental protocols offer a framework for its synthesis and future characterization. For definitive data, experimental verification following the outlined methodologies is strongly recommended.

References

- 1. 4-Amino-3-Methylbenzonitrile Manufacturer & Supplier China | Properties, Uses, Safety Data [nj-finechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. 4-(Aminomethyl)benzonitrile hydrochloride | 15996-76-6 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-Amino-3-methylbenzonitrile | 78881-21-7 | FA70270 [biosynth.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Aminomethyl)-3-methylbenzonitrile Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-(Aminomethyl)-3-methylbenzonitrile, with a focus on their synthesis, biological activities, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and ischemia-related diseases.

Core Structure and Therapeutic Potential

This compound serves as a key building block for the synthesis of a variety of pharmacologically active compounds. Its structural features, including a reactive aminomethyl group and a cyano-substituted benzene ring, allow for diverse chemical modifications to generate novel derivatives. Research has primarily focused on the development of these derivatives as inhibitors of two key therapeutic targets: Son of sevenless homolog 1 (Sos1) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases.

Sos1 Inhibition: Sos1 is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers. Inhibition of the Sos1-RAS interaction is a promising strategy for the treatment of RAS-driven tumors.

HIF Prolyl Hydroxylase Inhibition: HIF prolyl hydroxylases are enzymes that regulate the stability of HIF-α, a transcription factor that governs the cellular response to hypoxia. Inhibition of these enzymes leads to the stabilization of HIF-α and the activation of downstream genes involved in erythropoiesis, angiogenesis, and cell survival. This mechanism holds therapeutic potential for conditions such as anemia and ischemic diseases.

Structural Analogs and Derivatives of Interest

Systematic structural modifications of the this compound core have led to the identification of several classes of potent inhibitors. A notable class of derivatives includes N-(cyano-substituted benzyl or pyridinylmethyl)-3-hydroxypicolinamides, which have been investigated for their HIF prolyl hydroxylase inhibitory activity.

While specific quantitative data for a broad range of this compound analogs remains largely proprietary and confined to patent literature, the general structure-activity relationships (SAR) suggest that modifications to the aminomethyl group and substitutions on the phenyl ring are crucial for target affinity and selectivity.

Experimental Protocols

This section details the methodologies for the synthesis of key derivatives and the biological assays used to determine their inhibitory activity.

General Synthesis of N-(4-cyano-3-methylbenzyl) Picolinamide Derivatives

A representative synthetic route for N-(cyano-substituted benzyl) picolinamide derivatives is outlined below. This multi-step synthesis involves the formation of an amide bond between a substituted picolinic acid and a benzylamine derivative.

Workflow for the Synthesis of N-(4-cyano-3-methylbenzyl) Picolinamide Derivatives

Caption: General workflow for the synthesis of N-(4-cyano-3-methylbenzyl) picolinamide derivatives.

Step 1: Activation of the Carboxylic Acid. A substituted 3-hydroxypicolinic acid is activated to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or by using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).

Step 2: Amide Coupling. The activated picolinic acid is then reacted with this compound in an appropriate solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified using techniques such as column chromatography on silica gel.

Step 4: Characterization. The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity Assays

This cell-based assay is used to determine the ability of a compound to inhibit HIF prolyl hydroxylases, leading to the stabilization of HIF-α. The assay utilizes a reporter gene system where the expression of luciferase is under the control of a hypoxia-responsive element (HRE).

Workflow for HIF Prolyl Hydroxylase Luciferase Reporter Assay

Caption: Workflow for the HIF prolyl hydroxylase luciferase reporter assay.

Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa or U2OS) is cultured and then transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the HRE. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compounds. A known PHD inhibitor (e.g., dimethyloxalylglycine) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The cells are incubated under normoxic conditions for a sufficient period (e.g., 16-24 hours) to allow for HIF-α stabilization and subsequent luciferase expression in the presence of an active inhibitor.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol (e.g., Promega's Dual-Luciferase® Reporter Assay System).

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold-induction of luciferase activity relative to the vehicle control is calculated, and the data is fitted to a dose-response curve to determine the EC₅₀ value for each compound.

This biochemical assay is designed to screen for inhibitors of the protein-protein interaction (PPI) between Sos1 and KRAS. The HTRF assay is a robust and sensitive method suitable for high-throughput screening.

Workflow for Sos1-KRAS HTRF Assay

Caption: Workflow for the Sos1-KRAS Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol:

-

Reagent Preparation: Recombinant, tagged versions of KRAS (e.g., GST-tagged KRAS G12C) and the catalytic domain of Sos1 (e.g., His-tagged Sos1) are prepared. HTRF detection reagents consist of a donor fluorophore-labeled antibody against one tag (e.g., anti-GST antibody labeled with Terbium cryptate) and an acceptor fluorophore-labeled antibody against the other tag (e.g., anti-His antibody labeled with XL665).

-

Assay Setup: The assay is typically performed in a 384-well plate. Test compounds at various concentrations are added to the wells.

-

Protein Incubation: The tagged KRAS and Sos1 proteins are added to the wells containing the test compounds and incubated to allow for their interaction.

-

Detection Reagent Addition: The HTRF detection reagents are added to the wells.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow for the binding of the detection antibodies to the protein complex.

-

Signal Reading: The HTRF signal is read on a compatible plate reader. The reader excites the donor fluorophore (e.g., at 320 nm) and measures the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. In the absence of an inhibitor, the interaction between KRAS and Sos1 brings the donor and acceptor fluorophores into close proximity, resulting in a high HTRF signal. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal. The data is used to generate dose-response curves and calculate IC₅₀ values.

Signaling Pathways

The derivatives of this compound exert their therapeutic effects by modulating specific signaling pathways.

HIF-1 Signaling Pathway

Inhibition of HIF prolyl hydroxylases by this compound derivatives leads to the stabilization of HIF-1α, which then translocates to the nucleus and dimerizes with HIF-1β. This complex binds to HREs in the promoter regions of target genes, activating their transcription.

Simplified HIF-1 Signaling Pathway

Caption: Simplified representation of the HIF-1 signaling pathway and the action of PHD inhibitors.

Ras/Raf/MEK/ERK (MAPK) Signaling Pathway

Sos1 inhibitors derived from this compound block the interaction between Sos1 and inactive, GDP-bound Ras. This prevents the exchange of GDP for GTP, thereby keeping Ras in its inactive state and inhibiting the downstream MAPK signaling cascade, which is crucial for cell proliferation and survival.

Simplified Ras/MAPK Signaling Pathway

Caption: Simplified representation of the Ras/MAPK signaling pathway and the action of Sos1 inhibitors.

Conclusion

Structural analogs and derivatives of this compound represent a promising class of compounds with potential therapeutic applications in oncology and other diseases. Their ability to be readily synthesized and modified allows for the exploration of structure-activity relationships and the optimization of their pharmacological properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this versatile chemical scaffold. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for clinical development.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(aminomethyl)-3-methylbenzonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on a two-step synthetic route starting from 3-methylbenzonitrile.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process:

-

Benzylic Bromination: The synthesis commences with the free-radical bromination of 3-methylbenzonitrile at the benzylic position to yield 4-(bromomethyl)-3-methylbenzonitrile. This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) and utilizes N-bromosuccinimide (NBS) as the bromine source.

-

Gabriel Synthesis: The subsequent step involves the conversion of the benzylic bromide to the primary amine via the Gabriel synthesis. This method is employed to prevent the formation of over-alkylated byproducts. The process involves the reaction of 4-(bromomethyl)-3-methylbenzonitrile with potassium phthalimide, followed by the hydrazinolysis of the resulting phthalimide intermediate to liberate the desired primary amine.

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)-3-methylbenzonitrile

Materials:

-

3-Methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Chloroform (CHCl₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add deionized water to the reaction mixture and transfer to a separatory funnel.

-

Extract the aqueous layer with chloroform.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-(bromomethyl)-3-methylbenzonitrile.

-

The crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Gabriel Synthesis)

Materials:

-

4-(Bromomethyl)-3-methylbenzonitrile

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine

Procedure:

-

Dissolve 4-(bromomethyl)-3-methylbenzonitrile in anhydrous N,N-dimethylformamide in a round-bottom flask.

-

Add potassium phthalimide to the solution and stir the mixture at room temperature overnight.

-

Pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water to obtain the N-(4-cyano-2-methylbenzyl)phthalimide intermediate.

-

Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate to the suspension and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with an aqueous sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature | Time | Product | Yield (%) |

| 1 | 3-Methylbenzonitrile | N-Bromosuccinimide | AIBN | CCl₄ | Reflux | 3 h | 4-(Bromomethyl)-3-methylbenzonitrile | ~90%[1] |

| 2a | 4-(Bromomethyl)-3-methylbenzonitrile | Potassium phthalimide | DMF | Room Temp. | Overnight | N-(4-cyano-2-methylbenzyl)phthalimide | High | |

| 2b | N-(4-cyano-2-methylbenzyl)phthalimide | Hydrazine hydrate | Ethanol | Reflux | 4 h | This compound | Good |

Note: Yields are based on analogous reactions and may vary depending on experimental conditions.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-3-methylbenzonitrile is a valuable bifunctional building block in organic synthesis, particularly in the construction of pharmacologically active molecules. Its structure, featuring a primary amine and a nitrile group on a substituted benzene ring, allows for versatile chemical modifications. The primary amine serves as a key nucleophile or a point for amide bond formation, while the nitrile group can be utilized in various transformations or act as a bioisostere for other functional groups in drug design. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapeutic agents.

Key Applications

The primary application of this compound is in the synthesis of enzyme inhibitors for cancer therapy and other diseases. Two notable examples are its use as a building block for Son of Sevenless 1 (SOS1) inhibitors and Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors.

Synthesis of SOS1 Inhibitors

SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers. Inhibiting the SOS1-RAS interaction is a promising strategy for the treatment of RAS-driven tumors. This compound can be incorporated into the structure of SOS1 inhibitors to provide a key interaction point with the target protein.

Diagram of the general synthetic workflow for SOS1 inhibitors:

Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of the chemical scaffold, 4-(aminomethyl)-3-methylbenzonitrile, in the design and synthesis of potent and selective enzyme inhibitors for therapeutic applications. This document outlines its application in the development of inhibitors for two key drug targets: Son of sevenless homolog 1 (Sos1) and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase.

Introduction to this compound as a Medicinal Chemistry Scaffold

This compound is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its primary amine handle allows for a variety of chemical transformations to build upon the core structure, while the benzonitrile group, often a key pharmacophoric feature, can engage in crucial interactions with biological targets. The specific substitution pattern, with the aminomethyl and methyl groups at positions 4 and 3 respectively, provides a defined vector for the elaboration of the molecule, enabling chemists to explore the chemical space around a target's binding site with precision.

Recent patent literature highlights the use of this scaffold in the development of inhibitors for challenging therapeutic targets, demonstrating its potential in generating novel drug candidates.

Application in Sos1 Inhibition for Cancer Therapy

Background and Signaling Pathway

Son of sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. The RAS signaling pathway is a central regulator of cell growth, proliferation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers. Sos1 facilitates the exchange of GDP for GTP on RAS, leading to its activation and the subsequent engagement of downstream effector pathways, such as the MAPK/ERK and PI3K/AKT pathways. Inhibiting the Sos1-RAS interaction is a promising therapeutic strategy to block aberrant signaling in RAS-driven cancers.

Quantitative Data for Representative Sos1 Inhibitors

While specific IC50 values for compounds directly synthesized from this compound are not publicly available, the patent literature (WO/2022/251193) discloses related structures. The following table includes data for well-characterized Sos1 inhibitors to provide a benchmark for potency.

| Compound Name | Target | Assay Type | IC50 (nM) | Reference |

| BI-3406 | Sos1-KRAS Interaction | Biochemical Assay | 6 | [1] |

| BAY-293 | Sos1-KRAS Interaction | Biochemical Assay | 21 | [2] |

| Representative Compound 8u | Sos1 | Biochemical Assay | Comparable to BI-3406 | [3] |

Experimental Protocols

The following is a representative synthetic route adapted from the literature for compounds structurally related to those derived from this compound.

Workflow for Synthesis:

Step-by-step Protocol:

-

Starting Materials: (R)- or (S)-4-(1-aminoethyl)-3-methylbenzonitrile and a suitable halogenated pyridopyridazine core.

-

Reaction Setup: To a solution of the chiral amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the halogenated pyridopyridazine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This protocol describes a common method to assess the inhibitory activity of compounds on the Sos1-KRAS interaction.

-

Reagents and Materials:

-

Tagged recombinant human Sos1 protein.

-

Tagged recombinant human KRAS protein (e.g., G12C mutant).

-

GDP and GTPγS.

-

HTRF detection reagents (e.g., terbium-labeled anti-tag antibody and d2-labeled anti-tag antibody).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).

-

Test compounds dissolved in DMSO.

-

384-well low-volume white plates.

-

-

Assay Procedure:

-

Dispense test compounds at various concentrations into the assay plate.

-

Add a pre-mixed solution of tagged KRAS-GDP and Sos1 to the wells.

-

Initiate the nucleotide exchange by adding GTPγS.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the interaction and nucleotide exchange to occur.

-

Add the HTRF detection reagents.

-

Incubate for another period (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Plot the HTRF ratio against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Application in HIF Prolyl Hydroxylase Inhibition

Background and Signaling Pathway

Hypoxia-Inducible Factor (HIF) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). HIF is a heterodimer consisting of an oxygen-labile α-subunit and a stable β-subunit. Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which leads to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, resulting in its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, the PHD enzymes are inactive, allowing HIF-α to accumulate, translocate to the nucleus, dimerize with HIF-β, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism. Inhibition of PHD enzymes stabilizes HIF-α, mimicking a hypoxic state, and is a therapeutic strategy for treating anemia associated with chronic kidney disease.

Quantitative Data for a Representative HIF Prolyl Hydroxylase Inhibitor

While a direct link between this compound and HIF prolyl hydroxylase inhibitors has not been established in the public domain, the following data for Vadadustat, a clinical-stage PHD inhibitor, is provided as a representative example.

| Compound Name | Target | Assay Type | IC50 (µM) | Reference |

| Vadadustat | PHD2 | Biochemical Assay | 0.808 |

Experimental Protocols

The synthesis of Vadadustat involves a multi-step sequence. A generalized outline is provided below.

Workflow for Synthesis of Vadadustat:

Step-by-step Protocol Outline:

-

Amide Bond Formation: Couple 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid with a glycine ester (e.g., methyl glycinate) using standard peptide coupling reagents such as HATU or EDC/HOBt in the presence of a base like DIPEA in a solvent like DMF.

-

Ester Hydrolysis: Hydrolyze the resulting ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of solvents like THF and water to yield the final carboxylic acid product, Vadadustat.

-

Purification and Characterization: Purify the final product by recrystallization or chromatography and characterize by NMR and mass spectrometry.

A common method to measure the activity of PHD inhibitors is to monitor the hydroxylation of a HIF-1α peptide substrate.

-

Reagents and Materials:

-

Recombinant human PHD2.

-

HIF-1α peptide substrate (containing the proline residue to be hydroxylated).

-

Cofactors: Fe(II), 2-oxoglutarate, and ascorbate.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Detection reagents (e.g., an antibody specific for the hydroxylated peptide and a secondary detection system, or mass spectrometry).

-

Test compounds in DMSO.

-

96-well plates.

-

-

Assay Procedure:

-

Add PHD2, HIF-1α peptide, Fe(II), and ascorbate to the wells of the plate in the assay buffer.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding 2-oxoglutarate.

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a strong acid).

-

Detect the amount of hydroxylated peptide using a suitable method (e.g., ELISA-based detection or LC-MS analysis).

-

-

Data Analysis:

-

Quantify the amount of product formed.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of innovative drug candidates. Its application in the development of inhibitors for challenging targets like Sos1 underscores its potential in modern medicinal chemistry. Researchers and drug development professionals are encouraged to explore the utility of this scaffold in their own discovery programs.

References

- 1. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel synthesis of pyridopyridazine, pyrrolopyridazine and some pyridazine derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the diverse applications of benzonitrile derivatives in modern drug development. The unique physicochemical properties of the benzonitrile moiety, including its ability to act as a hydrogen bond acceptor and its role as a bioisostere for various functional groups, have made it a privileged scaffold in medicinal chemistry.[1][2] This compilation includes summaries of their therapeutic applications, quantitative data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.

Therapeutic Applications of Benzonitrile Derivatives

Benzonitrile derivatives have demonstrated significant potential across a wide range of therapeutic areas, including oncology, virology, and microbiology. Their versatility allows them to interact with various biological targets, leading to the development of novel therapeutic agents.

Anticancer Activity

Benzonitrile-containing compounds have emerged as promising anticancer agents, primarily through their ability to inhibit key enzymes and signaling pathways involved in cancer progression.

-

Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives, which are structurally related to stilbenes, have been identified as potent inhibitors of tubulin polymerization.[3][4] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[3][4] Compound 1g2a , for instance, has shown strong inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values in the nanomolar range.[3]

-

PD-1/PD-L1 Interaction Inhibition: The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that cancer cells exploit to evade the immune system.[5] Biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized as small molecule inhibitors of the PD-1/PD-L1 interaction, offering a promising alternative to monoclonal antibody-based immunotherapies.[5][6]

-

Kinase Inhibition: Benzonitrile derivatives have been developed as inhibitors of various kinases that are often dysregulated in cancer, such as Tankyrase, mTOR, and TBK1/IKKε. For example, 2,4-Difluoro-5-Nitrobenzonitrile serves as a key intermediate in the synthesis of tankyrase inhibitors, which are crucial for halting tumorigenesis.

Antiviral Activity

The antiviral potential of benzonitrile derivatives has been notably explored against the Hepatitis C Virus (HCV).

-

HCV Entry Inhibition: 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally available inhibitors of HCV. These compounds act by blocking the early stages of the viral life cycle, specifically the entry of the virus into host cells. The lead compound, L0909 , demonstrated a high efficacy with an EC50 of 0.022 μM. The HCV entry process is a complex mechanism involving the interaction of viral envelope glycoproteins (E1 and E2) with host cell surface receptors like CD81 and scavenger receptor class B type I (SR-BI).

Antimicrobial Activity

Benzonitrile derivatives have also been investigated for their activity against a range of microbial pathogens.

-

Antibacterial and Antifungal Agents: Novel benzo and naphthonitrile derivatives have been synthesized and screened for their antibacterial and antifungal activities. For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. The proposed mechanism of action for some acrylonitrile-based compounds involves the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases.

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative benzonitrile derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Benzonitrile Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 | Reference |

| 1g2a | Tubulin Polymerization | HCT116 | 5.9 nM | [3] |

| BEL-7402 | 7.8 nM | [3] | ||

| Compound 7 | PD-1/PD-L1 Interaction | - | 8.52 μM | [5][6] |

| Compound 6 | PD-1/PD-L1 Interaction | - | 12.28 μM | [6] |

| Compound 8a | PD-1/PD-L1 Interaction | - | 14.08 μM | [6] |

Table 2: Antiviral Activity of Benzonitrile Derivatives

| Compound ID | Virus | Assay | EC50 | Selectivity Index (SI) | Reference |

| L0909 (35) | HCV | HCV-infected Huh7.5 cells | 0.022 μM | > 600 | |

| LPCRW_0005 | HRV14 | Cytopathic Effect Reduction | 2 ± 1 μM | - |

Table 3: Antimicrobial Activity of Benzonitrile Derivatives

| Compound ID | Organism | MIC | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 μg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application notes.

Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives (General Procedure)

This protocol describes a general method for the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives, which have shown activity as PD-1/PD-L1 inhibitors.

Materials:

-

Compound 6 (3-(4-((2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile)

-

Substituted aldehyde

-

Methanol

-

Acetic acid

-

Sodium cyanoborohydride (NaCNBH₃)

Procedure:

-

To a solution of compound 6 (0.2 g, 0.35 mmol) in methanol (2 mL), add the substituted aldehyde (0.35 mmol) and acetic acid (0.01 mL, 0.17 mmol).

-

Stir the reaction mixture for 2 hours at room temperature.

-

Cool the reaction mixture to 0 °C.

-

Add NaCNBH₃ (0.043 g, 0.7 mmol) to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 8 hours under an inert atmosphere.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

The crude product can be further purified by column chromatography.

In Vitro Anticancer Activity: MTT Assay[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Benzonitrile derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Culture the cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed the cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.

-

Prepare serial dilutions of the benzonitrile derivative in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the respective wells. Incubate for 24-48 hours.

-

After the incubation period, remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined from a dose-response curve.

In Vitro Tubulin Polymerization Assay[1][2]

This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

-

Porcine tubulin (2 mg/mL)

-

Polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP (1 mM)

-

Fluorescent reporter (10 µM)

-

Glycerol (15%)

-

Test benzonitrile derivative

-

Positive controls (e.g., colchicine, paclitaxel)

-

Negative control (e.g., 0.1% DMSO)

-

Pre-warmed 96-well plate

-

Fluorimeter or spectrophotometer capable of reading at 340 nm or with appropriate fluorescence filters (e.g., excitation 360 nm, emission 450 nm)

Procedure:

-

Prepare the tubulin solution by dissolving it in the polymerization buffer containing GTP, the fluorescent reporter, and glycerol.

-

Transfer the tubulin solution to a pre-warmed 96-well plate.

-

Add the test compound, positive controls, and negative control to the respective wells.

-

Immediately place the plate in a fluorimeter or spectrophotometer pre-warmed to 37°C.

-

Monitor the change in fluorescence or absorbance at 340 nm over time (e.g., every minute for 60 minutes).

-

The rate and extent of tubulin polymerization are determined by the increase in fluorescence or absorbance. The effect of the test compound is compared to the controls.

PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)[5]

This assay is used to screen for inhibitors of the PD-1/PD-L1 protein-protein interaction.

Materials:

-

PD-1 and PD-L1 proteins (recombinant)

-

HTRF detection reagents (e.g., terbium-conjugated anti-tag antibody for one protein and d2-conjugated anti-tag antibody for the other)

-

Assay buffer

-

Test benzonitrile derivative

-

384-well low volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the test compound, followed by the PD-1 and PD-L1 proteins.

-

Incubate the mixture to allow for protein-protein interaction and inhibitor binding.

-

Add the HTRF detection reagents.

-

Incubate to allow for the binding of the detection antibodies.

-

Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths (e.g., 620 nm and 665 nm).

-

The HTRF ratio is calculated from the emission signals, which is proportional to the extent of the PD-1/PD-L1 interaction. A decrease in the HTRF signal indicates inhibition.

-